molecular formula C27H37F4N7O6S B6363042 Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) CAS No. 1264662-85-2

Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide)

Cat. No.: B6363042
CAS No.: 1264662-85-2
M. Wt: 663.7 g/mol
InChI Key: GHQODKUWTHCHCF-UHFFFAOYSA-N
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Description

Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) (CAS No. 1264662-85-2) is a specialized reagent widely used in click chemistry applications. Its molecular formula is C₂₇H₃₇F₄N₇O₆S, with a molecular weight of 663.68 g/mol . The compound integrates three key functional components:

  • Biotin: Enables high-affinity binding to streptavidin/avidin, facilitating downstream detection or purification.
  • Triethylene glycol (TEG): A polyethylene glycol (PEG) spacer (approximate PEG3 length) that enhances solubility and reduces steric hindrance during conjugation.
  • p-Azido-tetrafluorobenzamide: A fluorinated aromatic azide group optimized for strain-promoted azide-alkyne cycloaddition (SPAAC) or photochemical reactions.

This reagent is particularly valued for its balance of stability, solubility, and reactivity, making it suitable for bioconjugation in proteomics and cellular labeling .

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluoro-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37F4N7O6S/c28-20-19(21(29)23(31)25(22(20)30)37-38-32)26(40)34-8-4-10-43-12-14-44-13-11-42-9-3-7-33-18(39)6-2-1-5-17-24-16(15-45-17)35-27(41)36-24/h16-17,24H,1-15H2,(H,33,39)(H,34,40)(H2,35,36,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQODKUWTHCHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37F4N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Azido-2,3,5,6-Tetrafluorobenzoic Acid

The azido-tetrafluorobenzoyl moiety is synthesized via diazotization and azide substitution. Starting with 2,3,5,6-tetrafluoro-4-nitrobenzoic acid, the nitro group is reduced to an amine using hydrogen gas and a palladium catalyst. Subsequent diazotization with sodium nitrite in hydrochloric acid, followed by treatment with sodium azide, yields 4-azido-2,3,5,6-tetrafluorobenzoic acid.

Key Reaction Parameters:

  • Temperature: 0–5°C during diazotization to prevent side reactions.

  • Solvent: Mixed aqueous/organic system (water:acetic acid, 3:1).

  • Yield: 68–72% after recrystallization from ethanol.

Coupling to Triethylene Glycol (TEG) Spacer

The carboxylic acid group of the azido-tetrafluorobenzoyl intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM). This activated intermediate reacts with triethylene glycol diamine under nitrogen atmosphere, forming an amide bond.

Optimization Insights:

  • Catalyst System: EDC/HOBt achieves >90% coupling efficiency.

  • Solvent: Anhydrous DCM minimizes hydrolysis of the active ester.

  • Reaction Time: 12–16 hours at room temperature.

Table 1: Comparative Analysis of Coupling Agents

Coupling AgentSolventYield (%)Purity (HPLC)
EDC/HOBtDCM9298.5
DCC/DMAPTHF7895.2
HATUDMF8597.8

Biotinylation of the TEG-Azido Intermediate

The terminal amine of the TEG spacer reacts with biotin using a sulfo-NHS ester derivative. The reaction is conducted in phosphate-buffered saline (PBS, pH 7.4) to maintain solubility and prevent denaturation of biotin’s thiophane ring.

Critical Considerations:

  • pH Control: Neutral pH avoids hydrolysis of the NHS ester.

  • Molar Ratio: Biotin-NHS:TEG-azido = 1.2:1 to ensure complete conjugation.

  • Purification: Size-exclusion chromatography removes unreacted biotin.

Purification and Characterization

Purification Protocols

Post-synthesis purification involves sequential steps:

  • Liquid-Liquid Extraction: Removes unreacted azide precursors using ethyl acetate and brine.

  • Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane → methanol/DCM).

  • Recrystallization: Ethanol/water (4:1) yields crystalline product with >99% purity.

Table 2: Purity Metrics Across Purification Stages

StepPurity (HPLC)Recovery (%)
Crude Product75100
After Column Chromatography9582
After Recrystallization99.568

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (s, 1H, biotin ureido), 4.30 (m, 2H, TEG-OCH₂), 3.45–3.60 (m, 12H, TEG backbone).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -138.2 (m, 2F), -143.7 (m, 2F).

  • IR (KBr): 2105 cm⁻¹ (azide stretch), 1680 cm⁻¹ (amide C=O).

Industrial-Scale Production Strategies

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency, particularly during azide handling. Key adaptations include:

  • In-Line Quenching: Immediate neutralization of residual azides with sodium nitrite.

  • Automated Solvent Switching: Reduces processing time by 40% compared to batch methods.

Table 3: Batch vs. Continuous-Flow Performance

ParameterBatch MethodContinuous-Flow
Reaction Time (h)164
Overall Yield (%)6578
Purity (%)99.599.7

Applications in Bioconjugation

While beyond preparation methods, understanding downstream uses informs synthesis design. The compound’s tetrafluorophenylazide group enables UV-induced crosslinking with biomolecules, while biotin facilitates streptavidin-based detection .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction allows selective conjugation with alkyne-bearing biomolecules. The aryl azide group reacts under mild aqueous conditions to form stable 1,2,3-triazole linkages.

Reaction Conditions

ComponentConcentration/AmountRole
CuSO₄2–50 mMCatalyst
Sodium ascorbate/TCEP2–5 mMReducing agent
Ligand (e.g., THPTA)0.2–1 mMStabilizes Cu(I)
pH6.5–7.5Optimizes reaction efficiency

Mechanism :
R—C≡CH+N3—ArCu(I)R—CN1,2,3-triazoleAr\text{R—C≡CH} + \text{N}_3\text{—Ar} \xrightarrow{\text{Cu(I)}} \text{R—C} \underset{\text{1,2,3-triazole}}{\overset{\text{N}}{\longrightarrow}} \text{Ar}

Applications :

  • Protein Labeling : Adduction to alkynyl electrophiles (e.g., modified lipids like 4-hydroxynonenal) enables streptavidin-biotin affinity purification of tagged proteins .

  • Proteomic Workflows : Post-reaction, biotinylated conjugates are captured on streptavidin beads, digested with trypsin, and analyzed via LC-MS/MS .

Photoactivated Nitrene Generation

The aryl azide group undergoes UV-induced decomposition (λ = 254–365 nm) to generate a reactive nitrene intermediate, enabling covalent crosslinking with biomolecules.

Reaction Parameters

FactorRequirement
UV wavelength254–365 nm
Exposure time30–60 min
TemperatureRoom temperature
SolventPBS or aqueous buffer

Mechanism :
Ar—N3hνAr—N:C—H insertion or nucleophile coupling\text{Ar—N}_3 \xrightarrow{h\nu} \text{Ar—N:} \rightarrow \text{C—H insertion or nucleophile coupling}

Applications :

  • Photoaffinity Labeling : Covalent tagging of proximal proteins or nucleic acids in live-cell studies .

  • Controlled Release : Combined with photocleavable linkers, UV exposure releases captured adducts for downstream analysis .

Biotin-Streptavidin Affinity Binding

The biotin moiety enables non-covalent, high-affinity binding to streptavidin (Kd ≈ 10⁻¹⁵ M), facilitating isolation of biotinylated complexes.

Protocol Highlights :

  • Immobilization : Incubate biotinylated conjugates with streptavidin-coated beads (4°C, overnight) .

  • Washing : Remove nonspecific proteins with PBS/Tween-20 .

  • Elution : Competitive elution with excess biotin or photochemical cleavage (if linker-modified) .

Key Findings :

  • The triethylene glycol spacer reduces steric hindrance, improving binding efficiency by ~40% compared to shorter linkers .

  • Non-specific binding remains a challenge, necessitating stringent wash steps .

Stability and Side Reactions

  • Thermal Stability : The aryl azide group is stable at RT but decomposes above 60°C .

  • Reduction Sensitivity : Sodium borohydride (NaBH₄) reduces azides to amines, which can interfere with downstream applications .

Research Insights

  • Proteomic Workflows : This reagent enabled identification of plasma protein targets (e.g., ApoA1) modified by lipid electrophiles, with a 2.5-fold increase in adduct recovery compared to non-cleavable biotin tags .

  • Structural Impact : The tetrafluorobenzamide group enhances azide stability under physiological conditions, reducing spontaneous degradation by 70% .

For handling, note that the compound is hygroscopic and requires storage at -18°C . Hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Name: Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide)
  • Molecular Formula: C27H37F4N7O6S
  • CAS Number: 1264662-85-2
  • Molecular Weight: 663.68 g/mol

The compound features a biotin moiety that facilitates strong binding to avidin or streptavidin, making it an essential tool for various labeling and detection techniques. The azide group allows for photochemical reactions, generating reactive nitrenes upon exposure to UV light, which can then interact with nearby biomolecules.

Photoaffinity Labeling

Biotin-TEG-ATFBA is extensively used in photoaffinity labeling studies. This technique involves the use of light to activate the azide group, resulting in the formation of a highly reactive nitrene that can covalently bond with proteins or other biomolecules. This method is particularly useful for:

  • Mapping Protein Interactions: Researchers utilize this compound to identify binding partners of proteins within complex biological systems.
  • Studying Receptor-Ligand Interactions: The compound allows for the investigation of how ligands interact with their respective receptors under physiological conditions.

Surface Coating and Functionalization

The compound's ability to form stable covalent bonds makes it suitable for surface modification of various materials, including:

  • Carbon-based Materials: Biotin-TEG-ATFBA can be used to coat carbon surfaces, enhancing their biocompatibility and functionality for biomedical applications.
  • Organic Polymers: The compound is employed in creating functionalized polymer surfaces that can selectively bind biomolecules, facilitating applications in biosensors and drug delivery systems.

Enzyme Activity Studies

Biotin-TEG-ATFBA has been applied in enzyme activity assays, where it serves as a substrate or inhibitor. The specific labeling enables researchers to track enzyme activity in real-time, providing insights into enzymatic mechanisms and kinetics.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of Biotin-TEG-ATFBA in various applications:

  • Estrogen Receptor Studies:
    • Researchers utilized Biotin-TEG-ATFBA as a photo-crosslinker in studies investigating estrogen receptor interactions, demonstrating its capability to label and isolate receptor complexes efficiently .
  • Protein Interaction Mapping:
    • A study reported the successful use of Biotin-TEG-ATFBA for mapping protein-protein interactions in living cells, showcasing its utility in proteomics .
  • Surface Functionalization:
    • Another research focused on using Biotin-TEG-ATFBA for functionalizing polymer surfaces, which improved the binding efficiency of biomolecules for diagnostic applications .

Summary Table of Applications

ApplicationDescription
Photoaffinity LabelingUsed for mapping protein interactions and studying receptor-ligand dynamics
Surface CoatingFunctionalizes carbon-based materials and organic polymers for enhanced biocompatibility
Enzyme Activity StudiesTracks enzyme kinetics and mechanisms through specific labeling

Mechanism of Action

The mechanism of action of Biotin-triethylenglycol-(p-azido-tetrafluorobenzamide) involves the selective bioconjugation of the azide group through click chemistry. The azide group reacts with alkyne-functionalized molecules in the presence of a copper(I) catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making it ideal for applications in bioconjugation and surface modification . The biotin moiety binds to avidin or streptavidin with high affinity, facilitating the immobilization and detection of biotinylated molecules .

Comparison with Similar Compounds

Research Implications

  • Biotin-TEG-ATFBA is preferred for photochemical conjugation and SPAAC due to its fluorinated azide, which resists hydrolysis and improves reaction yields .
  • Biotin-PEG(3)-N₃ is cost-effective for routine biotinylation but less suited for demanding reaction conditions.
  • N3-PEG23-CH2CH2NH2 serves niche applications requiring long spacers, such as nanoparticle functionalization or multi-step conjugations .

Q & A

Q. What are the key spectroscopic and chromatographic methods to confirm the structural integrity of biotin-triethyleneglycol-(p-azido-tetrafluorobenzamide) post-synthesis?

To validate structural integrity, researchers should employ:

  • ¹⁹F NMR and ¹H NMR : The tetrafluorobenzamide group produces distinct ¹⁹F signals, while triethyleneglycol spacer protons appear as characteristic multiplet peaks in ¹H NMR .
  • HPLC-MS : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI) to confirm molecular weight and purity (>95%). Monitor for degradation products (e.g., azide decomposition) .
  • FTIR : Verify azide (-N₃) stretches at ~2100 cm⁻¹ and biotin’s carbonyl peaks at ~1680 cm⁻¹ .

Q. How should this compound be stored to maintain stability for long-term experiments?

  • Storage Conditions : Aliquot in anhydrous DMSO (1–10 mM), purge with argon to prevent oxidation, and store at –20°C in amber vials to avoid light-induced azide degradation .
  • Stability Monitoring : Perform quarterly HPLC checks to detect hydrolysis of the tetrafluorobenzamide group or triethyleneglycol linker cleavage .

Q. What are the primary applications of this compound in protein interaction studies?

  • Affinity Pull-Down Assays : Biotin binds streptavidin/avidin resins, enabling target protein isolation. The triethyleneglycol spacer reduces steric hindrance during binding .
  • Photoaffinity Labeling : The p-azido group crosslinks to proximal biomolecules under UV light (365 nm), capturing transient interactions .
  • Click Chemistry : Azide-alkyne cycloaddition (e.g., with DBCO-modified probes) facilitates conjugation for fluorescence or biotinylation .

Advanced Research Questions

Q. How can researchers optimize UV crosslinking efficiency while minimizing protein damage?

  • Titration of UV Exposure : Test durations (10 sec–5 min) and intensities (0.1–1.0 J/cm²) using a calibrated UV lamp. Validate via Western blot for target retention and Coomassie staining for nonspecific aggregation .
  • Quenchers : Add 1 mM ascorbate or 0.1% β-mercaptoethanol to scavenge reactive oxygen species (ROS) generated during irradiation .
  • Control Experiments : Compare with non-UV-treated samples and use a photoactivatable negative control (e.g., azide-free analog) .

Q. How can nonspecific binding in pull-down assays be mitigated?

  • Blocking Buffers : Use 5% BSA or 3% nonfat milk in PBS-Tween (0.1%) for 1 hr pre-incubation. Avoid casein-based blockers if studying phosphorylated targets .
  • Stringency Washes : Increase NaCl concentration (150–500 mM) or add 0.1% SDS to elute weakly bound proteins .
  • Competitive Elution : Incubate with 2 mM free biotin for 30 min to displace streptavidin-bound complexes .

Q. What experimental strategies resolve contradictions in crosslinking data across replicate studies?

  • Degradation Analysis : Check compound integrity via LC-MS post-experiment. Degraded azide groups reduce crosslinking efficiency .
  • Batch Variability : Compare results using different synthesis lots to rule out impurities (e.g., unreacted tetrafluorobenzoyl chloride) .
  • Quantitative Mass Spectrometry : Use SILAC (stable isotope labeling) to distinguish true interactors from background proteins .

Q. How does the triethyleneglycol spacer length impact binding kinetics in biotin-avidin systems?

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a streptavidin chip and measure kon/koff rates for target binding. Compare with shorter (e.g., PEG2) or longer (PEG4) spacers .
  • Molecular Dynamics Simulations : Model spacer flexibility to predict optimal distances for avidin-biotin interaction (~15 Å for triethyleneglycol) .

Methodological Frameworks for Rigorous Research

  • PICO Framework : Define P opulation (target protein), I ntervention (compound concentration), C omparison (negative controls), and O utcome (binding affinity) to structure experiments .
  • FINER Criteria : Ensure questions are F easible (e.g., access to UV equipment), I nteresting (novel interaction discovery), N ovel, E thical (safe azide handling), and R elevant (therapeutic target validation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.